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Compound of Interest

Compound Name: YM-58790 free base

Cat. No.: B12398103

YM-58483 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on the stability, storage, and handling of YM-58483
(also known as BTP2), a potent and selective inhibitor of store-operated Ca2* entry (SOCE)
through Calcium Release-Activated Calcium (CRAC) channels.

Frequently Asked Questions (FAQS)
Q1: What is the recommended long-term storage condition for YM-58483 powder?

Al: For long-term stability, YM-58483 powder should be stored at -20°C.[1] Under these
conditions, the compound is stable for at least two to four years.[1][2]

Q2: How should | store YM-58483 once it is dissolved in a solvent?

A2: Stock solutions of YM-58483 in solvents like DMSO or ethanol should be aliquoted to avoid
repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one
month.[3][4][5] Some suppliers suggest that DMSO solutions can be stored at -20°C for up to 3
months.[6]

Q3: In which solvents is YM-58483 soluble?

A3: YM-58483 is soluble in DMSO and ethanol.[7][8] It is practically insoluble in water.[3][9] For
in vivo studies, a homogeneous suspension can be prepared using vehicles like CMC-Na.[3][9]
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Q4: What is the primary mechanism of action of YM-58483?

A4: YM-58483 is a selective blocker of store-operated Ca?* entry (SOCE). It inhibits the
function of Calcium Release-Activated Calcium (CRAC) channels, which are composed of
STIM1 and ORAI1 proteins.[10] This blockade prevents the sustained influx of calcium into the
cell following the depletion of intracellular calcium stores, thereby modulating downstream
signaling pathways.[11]

Q5: Are there any known degradation products of YM-58483?

A5: Information regarding the specific degradation products of YM-58483 is not readily
available in public literature. To minimize degradation, it is crucial to adhere to the
recommended storage and handling conditions.
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Issue

Possible Cause

Recommended Solution

Compound Precipitation in

Aqueous Buffer

YM-58483 has low aqueous
solubility.

Ensure the final concentration
of the organic solvent (e.g.,
DMSO) in your aqueous
experimental buffer is kept to a
minimum (typically <0.5%) to
maintain solubility. Prepare the
final dilution from a high-
concentration stock solution

just before use.

Inconsistent or No Inhibitory
Effect

1. Improper storage leading to
degradation.2. Incorrect

concentration used.3.

Insufficient pre-incubation time.

1. Verify that the compound
has been stored correctly as
per the guidelines. Use a fresh
aliquot if possible.2. Confirm
the final concentration in your
assay. The ICso for CRAC
channel inhibition is
approximately 100 nM.[1][10]
[11]3. Pre-incubate the cells
with YM-58483 for a sufficient
period (e.g., 30 minutes)
before stimulating store-

operated calcium entry.[3]

Cell Toxicity Observed

The concentration of YM-
58483 or the solvent (e.g.,
DMSO) is too high.

Perform a dose-response
curve to determine the optimal
non-toxic concentration for
your specific cell type. Ensure
the final solvent concentration

is well-tolerated by your cells.

Variability in Fluorescence

Readings (Calcium Assays)

1. Uneven loading of calcium
indicator dye (e.g., Fura-2
AM).2. Phototoxicity or
photobleaching.

1. Ensure homogenous cell
suspension during dye loading
and optimize loading time and
concentration. The use of a
non-ionic detergent like

Pluronic F-127 can aid in dye
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dispersion.[7]2. Minimize

exposure of fluorescently

labeled cells to excitation light.

Use the lowest possible light

intensity and exposure time.

Data Summary Tables

Table 1: Storage and Stability of YM-58483

Form Storage Reported Stability Citations
Temperature

Powder -20°C > 4 years [1]

Powder -20°C > 2 years [2][6]

Powder -20°C 3 years [31[9]

In Solvent -80°C 1 year [3]

In Solvent -20°C 1 month [3]
Table 2: Solubility of YM-58483

Solvent Maximum Concentration Citations

DMSO 100 mM [71(8]

DMSO 84 mg/mL (~199 mM) [319]

DMSO 125 mg/mL (~297 mM) [4]

Ethanol 100 mM [718]

Ethanol 42 mg/mL (~100 mM) [319]

Water Insoluble [319]

Experimental Protocols
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Protocol 1: Measurement of Intracellular Calcium Influx
using Fura-2 AM

This protocol provides a general guideline for measuring store-operated calcium entry in

cultured cells. Optimization for specific cell types and equipment is recommended.

Materials:

YM-58483

Fura-2 AM

Pluronic F-127 (optional)

Anhydrous DMSO

HEPES-buffered saline solution (HBSS) or similar physiological buffer
Thapsigargin or another SERCA pump inhibitor to induce store depletion
Calcium-free HBSS

HBSS containing CaClz

Probenecid (optional, to prevent dye leakage)

Adherent or suspension cells

Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at ~340
nm and ~380 nm, emission at ~510 nm)

Procedure:

Cell Preparation: Culture cells to the desired confluency (e.g., 80-90%) in a suitable format
(e.g., 96-well black-walled, clear-bottom plates).

Fura-2 AM Loading:
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o Prepare a Fura-2 AM stock solution (e.g., 1-5 mM) in anhydrous DMSO.

o Prepare a loading buffer by diluting the Fura-2 AM stock solution into HBSS to a final
concentration of 1-5 pM. The addition of 0.02-0.04% Pluronic F-127 can aid in dye
solubilization.[7]

o Remove the culture medium, wash the cells once with HBSS, and add the Fura-2 AM
loading buffer.

o Incubate for 30-60 minutes at 37°C in the dark.[8]

De-esterification:
o Remove the loading buffer and wash the cells twice with HBSS.

o Add fresh HBSS and incubate for an additional 20-30 minutes at room temperature to
allow for complete de-esterification of the AM ester.[7]

YM-58483 Incubation:

o Replace the buffer with calcium-free HBSS containing the desired concentrations of YM-
58483 or vehicle control (e.g., DMSO).

o Incubate for 30 minutes at room temperature.

Measurement of Store-Operated Calcium Entry:

o Place the plate in the fluorescence reader/microscope.

o Begin recording the ratio of fluorescence intensities (F340/F380).

o Add a store-depleting agent (e.g., 1 uM Thapsigargin) to the calcium-free buffer to release
calcium from the endoplasmic reticulum.

o After the intracellular calcium levels return to baseline, add CacClz (to a final concentration
of e.g., 2 mM) to the buffer to initiate store-operated calcium entry.

o Continue recording the fluorescence ratio to measure the influx of extracellular calcium.
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Data Analysis: The change in the F340/F380 ratio is proportional to the intracellular calcium
concentration. The inhibitory effect of YM-58483 is determined by comparing the rise in the

fluorescence ratio in YM-58483-treated cells to that in vehicle-treated cells after the addition
of extracellular calcium.

Protocol 2: NFAT Reporter Assay for T-Cell Activation

This protocol describes a general method to assess the effect of YM-58483 on T-cell activation

using an NFAT-luciferase reporter cell line (e.g., Jurkat-NFAT-Luc).

Materials:

Jurkat-NFAT-Luciferase reporter cell line
Cell culture medium (e.g., RPMI-1640 with 10% FBS)

T-cell activators (e.g., anti-CD3 antibody, Phorbol 12-myristate 13-acetate (PMA), and
lonomycin)

YM-58483

DMSO (vehicle control)

96-well white, clear-bottom tissue culture plates

Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)

Luminometer

Procedure:

Cell Plating: Seed the Jurkat-NFAT-Luc cells in a 96-well plate at a density of approximately
1 x 10° cells per well.

Compound Treatment:

o Prepare serial dilutions of YM-58483 in culture medium. Also, prepare a vehicle control
(DMSO).

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

o Add the YM-58483 dilutions or vehicle control to the respective wells.

o Pre-incubate the cells with the compound for 30-60 minutes at 37°C.

e T-Cell Stimulation:

o Add the T-cell activators (e.g., anti-CD3 antibody or a combination of PMA and lonomycin)
to the wells to stimulate the T-cell signaling pathway leading to NFAT activation.

o Incubate the plate for 6-18 hours at 37°C in a COz2 incubator.[12][13]
e Luciferase Assay:
o Equilibrate the plate and the luciferase assay reagent to room temperature.
o Add the luciferase assay reagent to each well according to the manufacturer's instructions.
o Measure the luminescence using a luminometer.

o Data Analysis: The luminescence signal is proportional to the NFAT transcriptional activity.
The inhibitory effect of YM-58483 is calculated by comparing the luminescence in the
compound-treated wells to the vehicle-treated (stimulated) wells.

Visualizations
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Caption: Diagram of a resting cell's calcium signaling components.
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Caption: YM-58483 mechanism of action on the CRAC signaling pathway.
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Caption: General experimental workflow for using YM-58483.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [YM-58483 stability and storage best practices].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12398103#ym-58483-stability-and-storage-best-
practices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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